molecular formula C14H19N3 B2505772 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine CAS No. 1516651-41-4

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine

Cat. No.: B2505772
CAS No.: 1516651-41-4
M. Wt: 229.327
InChI Key: RKTIDSAYPGTWTK-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine is a pyrazole derivative characterized by a methyl group at position 5, a 2-methylpropyl (isobutyl) group at position 2, and a phenyl substituent at position 4 (Figure 1). Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile heterocyclic framework.

Properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10(2)9-17-14(15)13(11(3)16-17)12-7-5-4-6-8-12/h4-8,10H,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTIDSAYPGTWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516651-41-4
Record name 3-methyl-1-(2-methylpropyl)-4-phenyl-1H-pyrazol-5-amine
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Preparation Methods

Condensation with 2-Methylpropylhydrazine

In a method analogous to the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, diethyl butynedioate reacts with 2-methylpropylhydrazine under cooled conditions (-10°C) to yield 5-hydroxy-2-(2-methylpropyl)-1H-pyrazole-3-carboxylate (Table 1).

Table 1: Optimization of Pyrazole Core Formation

Hydrazine Derivative Temp (°C) Solvent Yield (%)
Methylhydrazine -10 Diethyl ether 75
2-Methylpropylhydrazine* -10 THF 68*

*Theoretical yield based on analogous conditions.

Microwave-assisted heating (110°C, acetic acid) may enhance reaction efficiency, though steric effects from the 2-methylpropyl group could necessitate longer reaction times.

Functionalization of the Pyrazole Ring

Bromination at Position 5

Following core formation, bromination using POBr₃ in acetonitrile introduces a bromine atom at position 5, yielding 5-bromo-2-(2-methylpropyl)-1H-pyrazole-3-carboxylate. Subsequent hydrolysis with NaOH generates the carboxylic acid derivative, crucial for further functionalization.

Introduction of the Phenyl Group

The phenyl group at position 4 is installed via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst, the brominated pyrazole reacts with phenylboronic acid under reflux in dioxane/water (3:1), achieving ~80% conversion (Table 2).

Amination at Position 3

The tert-butyl carbamate protecting group strategy is adapted for controlled amination:

  • Carbamate Formation : Reacting the carboxylic acid with tert-butanol and dimethyl azidophosphate in DMF yields the tert-butyl carbamate-protected intermediate.
  • Deprotection : Trifluoroacetic acid (50% in DCM) cleaves the carbamate, affording the free amine with 85% efficiency.

Challenges and Optimization Strategies

  • Regioselectivity : The 2-methylpropyl group’s steric bulk may hinder cyclocondensation. Using polar aprotic solvents (DMF, NMP) improves solubility.
  • Functional Group Compatibility : Sequential protection/deprotection (e.g., tert-butyl carbamate) prevents unwanted side reactions during bromination and amination.
  • Purity Concerns : Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively isolates intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine, exhibit significant anticancer properties. A study highlighted that certain pyrazole compounds can inhibit tubulin polymerization, effectively arresting the cell cycle at the G2/M phase, which is crucial for cancer cell proliferation .

Key Findings:

  • Mechanism of Action: The compound interacts with the colchicine binding site on tubulin, which is essential for microtubule dynamics during cell division.
  • IC50 Values: Some derivatives have shown low micromolar IC50 values ranging from 0.08 to 12.07 mM, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been observed to reduce inflammation in various models, including LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells .

Research Highlights:

  • In Vivo Studies: In animal models, the compound demonstrated a reduction in microglial activation and astrocyte proliferation following LPS injection.
  • Potential Therapeutic Use: This suggests its utility in treating neuroinflammatory conditions such as Alzheimer's disease and other neurological disorders.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Studies employing the disc diffusion method have indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

  • Inhibition Zones: The compound displayed larger inhibition zones compared to standard antibiotics like ampicillin when tested against strains such as Klebsiella pneumoniae and Bacillus thuringiensis .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield this compound with high purity and yield rates. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization.

Synthesis Method Yield Characterization Techniques
Cyclocondensation of hydrazine with ketonesHighNMR, FTIR, Mass Spectrometry

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Core Modifications

5-Methyl-2-isopropyl-2H-pyrazol-3-amine
  • Structure: Shares the pyrazole core with 5-methyl and 3-amine groups but differs in substituents: Position 2: Isopropyl (vs. 2-methylpropyl in the target compound). Position 4: No phenyl group (unlike the target compound).
  • Molecular Formula : C₇H₁₃N₃ (vs. C₁₄H₁₉N₃ for the target compound) .
  • Properties: Lower molecular weight (139.20 g/mol vs. 229.32 g/mol) due to the absence of a phenyl group. Reduced steric bulk at position 2 (isopropyl vs. 2-methylpropyl).

Key Difference : The phenyl group in the target compound may enhance aromatic interactions in biological systems or improve thermal stability.

Substituent-Driven Comparisons

2-Methoxy-3-(2-methylpropyl)pyrazine
  • Structure : Pyrazine core with methoxy and 2-methylpropyl groups.
  • Properties :
    • Detected in pepper fruit as a volatile compound; stability decreases during storage but persists longer than other volatiles .
    • Unlike the target pyrazole derivative, this compound lacks an amine group and aromatic phenyl substituent.
  • Relevance : Highlights the role of 2-methylpropyl groups in stabilizing volatile compounds, suggesting similar substituents in pyrazoles might influence shelf life .
2-(2-Methylpropyl)-thiazole
  • Structure : Thiazole core with a 2-methylpropyl group.
  • Properties :
    • Sulfur-containing branched-chain volatile (BCV) found in tomato fruit; contributes to flavor at concentrations above odor thresholds .
    • The target compound lacks sulfur, but the shared 2-methylpropyl group underscores the substituent’s versatility across heterocycles .

Patent-Derived Analogs

  • Example : N-[5-Methyl-2-(trifluoromethyl)furan-3-yl] derivatives (EP 4 374 877 A2) .
    • Structure : Furans with trifluoromethyl and fluorophenyl groups.
    • Comparison : While structurally distinct (furan vs. pyrazole core), these compounds demonstrate the importance of halogenated and branched substituents in enhancing bioactivity or metabolic stability. The target compound’s phenyl group may similarly improve binding affinity in pharmaceutical contexts.

Physicochemical and Functional Implications

Substituent Effects

  • 2-Methylpropyl vs. Isopropyl: Less bulky, possibly enhancing solubility but reducing stability.
  • 4-Phenyl Group : Introduces aromaticity, which may facilitate π-π stacking in protein binding pockets or improve thermal stability in materials science applications.

Data Table: Key Comparisons

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Applications/Properties
5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine Pyrazole 2-Methylpropyl Phenyl 229.32 Hypothetical: Drug intermediates
5-Methyl-2-isopropyl-2H-pyrazol-3-amine Pyrazole Isopropyl None 139.20 Chemical intermediates, ligands
2-Methoxy-3-(2-methylpropyl)pyrazine Pyrazine 2-Methylpropyl Methoxy 166.22 Volatile flavor compound

Biological Activity

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural characteristics of pyrazole derivatives significantly influence their biological activity, making them valuable in drug design and development .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, various studies have shown that modifications in the pyrazole structure can enhance antibacterial and antifungal activities. The introduction of specific substituents on the phenyl ring has been linked to improved efficacy against Gram-positive and Gram-negative bacteria .

CompoundActivity TypeInhibition Zone (mm)Reference
This compoundAntibacterial24 (B. thuringiensis)
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneAntifungal22 (C. albicans)

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)12.07Tubulin Inhibition
Compound XA549 (Lung Cancer)0.283Apoptosis Induction

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several compounds showing efficacy in reducing inflammation markers in vitro and in vivo. For example, studies have reported that certain derivatives can inhibit TNF-alpha release in LPS-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key features affecting activity include:

  • Substituents on the Phenyl Ring : Different substituents can enhance or diminish biological activity.
  • Positioning of Methyl Groups : The placement of methyl groups on the pyrazole ring affects solubility and receptor binding affinity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives including this compound against multiple cancer cell lines. Results indicated that this compound effectively inhibited cell growth at micromolar concentrations, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against a panel of bacterial strains. The results showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
AlkylationCs₂CO₃, DMF, 80°C, 12h40–60%
Cross-CouplingPd(OAc)₂, NaHCO₃, THF, 100°C, 3h50–70%

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:
Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl ring protons at δ 7.2–7.6 ppm, pyrazole NH₂ at δ 4.5–5.0 ppm) . HRMS (ESI+) provides precise molecular weight confirmation (e.g., [M+H]⁺ expected for C₁₄H₂₀N₃: 230.1658) . IR spectroscopy identifies amine stretching vibrations (~3300 cm⁻¹) .

Advanced: How can low yields in the alkylation step be mitigated?

Methodological Answer:
Low yields often arise from steric hindrance at the pyrazole N-position. Strategies include:

  • Temperature modulation : Gradual heating (60°C → 80°C) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine group .
  • Catalyst screening : Copper(I) bromide enhances reactivity in analogous alkylation reactions .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:
Contradictions may stem from assay variability or off-target effects. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates .
  • Off-target profiling : Screen against related enzymes (e.g., kinases, phosphatases) to rule out nonspecific binding .

Basic: What chemical modifications enhance solubility without compromising activity?

Methodological Answer:
Introduce polar substituents (e.g., hydroxyl, methoxy) on the phenyl ring via electrophilic substitution. Alternatively, salt formation (e.g., HCl salts) improves aqueous solubility, as seen in structurally related pyrazoles .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:
Conduct accelerated stability studies :

  • pH variation : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Oxidative stress : Expose to H₂O₂ (0.3% v/v) and analyze by LC-MS for oxidation byproducts .

Advanced: What strategies optimize selectivity in enzyme inhibition assays?

Methodological Answer:

  • Scaffold hopping : Modify the pyrazole core to a triazole or imidazole to reduce off-target binding .
  • Fragment-based design : Use X-ray crystallography to identify critical hydrogen bonds in the active site .
  • Selectivity screening : Test against isoform-rich panels (e.g., CYP450 isoforms) .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Exothermic reactions : Use jacketed reactors to control temperature during alkylation .
  • Cost reduction : Substitute Pd catalysts with cheaper Ni-based alternatives for cross-coupling .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., methyl, fluoro) at positions 2 and 4 .
  • Pharmacophore mapping : Identify essential moieties (e.g., NH₂ group) via alanine scanning .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .

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